

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1285317

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine** for Drug Discovery Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine**, a key heterocyclic intermediate in the development of novel therapeutics. The information is tailored for researchers, chemists, and drug development scientists.

Core Chemical Properties

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory applications.^{[1][2]} The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine** are summarized in the table below. This data is essential for designing synthetic routes, purification strategies, and formulation studies.

Property	Value	Reference(s)
CAS Number	916256-65-0	[3]
Molecular Formula	C ₇ H ₆ BrN ₃	[3]
Molecular Weight	212.05 g/mol	[4]
Appearance	Yellow Solid	[3]
Melting Point	137-138 °C	[4] [5]
Density (Predicted)	1.76 ± 0.1 g/cm ³	[4]
Solubility (DMSO)	0.47 mg/mL	[2]

Spectral Data

While specific, publicly archived spectra for this exact compound are not readily available, the expected NMR signals can be predicted based on its structure and data from analogous pyrazolo[1,5-a]pyrimidines.

- ¹H NMR: Protons on the pyrimidine and pyrazole rings are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). The methyl group at the 2-position would present as a singlet in the upfield region (typically δ 2.5-3.0 ppm).
- ¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methyl carbon would appear significantly upfield.

Experimental Protocols: Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[\[1\]](#)[\[6\]](#) The following is a representative protocol for the synthesis of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine**.

Synthesis of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine**

Reaction Scheme: 3-methyl-1H-pyrazol-5-amine + 2-bromomalonaldehyde → **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine**

Materials and Reagents:

- 3-methyl-1H-pyrazol-5-amine
- 2-Bromomalonaldehyde
- Ethanol (EtOH)
- Concentrated Hydrochloric Acid (HCl) or Acetic Acid
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Ethyl Acetate (EtOAc)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

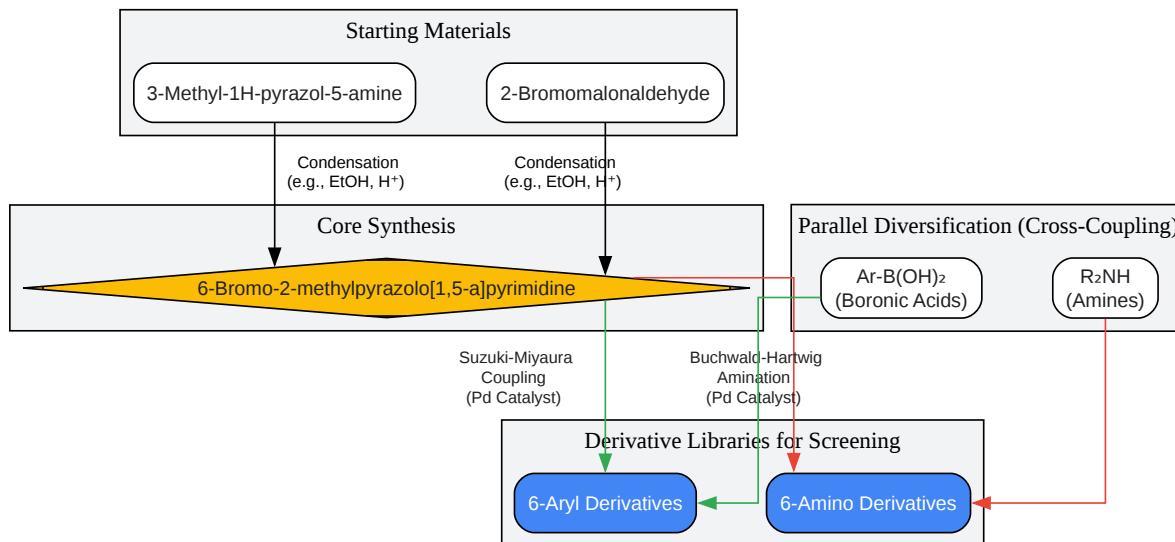
- Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol. Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid to facilitate the reaction.
- Reagent Addition: To the stirred solution, add 2-bromomalonaldehyde (1.0-1.1 eq) portion-wise at room temperature.
- Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate may form as the reaction proceeds.^[3]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be isolated by filtration and washed with cold ethanol.
- Extraction: If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter. Remove the solvent in vacuo. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a yellow solid.[3]

Reactivity and Synthetic Utility

The primary utility of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine** in drug discovery lies in the reactivity of its C6-bromo substituent. This position is electronically suitable for various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling


The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The bromo-substituent at the 6-position can be efficiently coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce new aromatic systems.[7][8] This is a key strategy for exploring how different substituents at this position impact biological activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[9] This reaction enables the introduction of various primary and secondary amines at the 6-position, providing access to a diverse set of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives.[10] These derivatives are often crucial for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of **6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine** as a key intermediate in a typical drug discovery workflow, leading to diverse derivatives for biological screening.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using the target compound for library generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CAS:916256-65-0, 6-溴-2-甲基吡唑并[1,5-a]嘧啶-毕得医药 [bidepharm.com]
- 3. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | 916256-65-0 [chemicalbook.com]

- 4. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine price,buy 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. BIOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285317#6-bromo-2-methylpyrazolo-1-5-a-pyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com